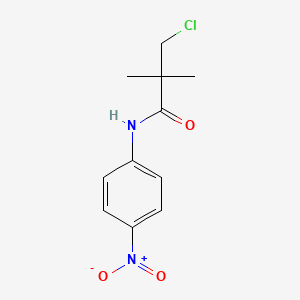

3-chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

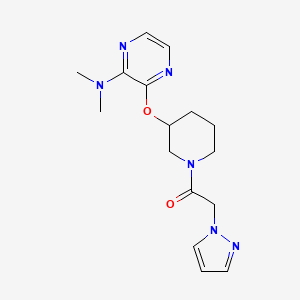

3-chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide is a chemical compound with the CAS Number: 478261-80-2 . It has a molecular weight of 256.69 and its IUPAC name is this compound . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13ClN2O3/c1-11(2,7-12)10(15)13-8-3-5-9(6-4-8)14(16)17/h3-6H,7H2,1-2H3,(H,13,15) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 256.69 . The InChI code for this compound is 1S/C11H13ClN2O3/c1-11(2,7-12)10(15)13-8-3-5-9(6-4-8)14(16)17/h3-6H,7H2,1-2H3,(H,13,15) , which provides a specific description of the compound’s molecular structure.Scientific Research Applications

3C2DNP has been studied extensively in the scientific community due to its unique properties and potential applications. It has been used in research studies to investigate its potential therapeutic applications, such as its ability to act as an antibiotic and its potential to inhibit the growth of certain cancer cell lines. Additionally, 3C2DNP has been used in studies to investigate its potential to act as a cholinergic agonist, which is a compound that activates the acetylcholine receptor and has potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3C2DNP is not yet fully understood. However, it is believed that the compound acts by binding to the acetylcholine receptor, which is a protein found on the surface of cells that is involved in the transmission of nerve signals. Once bound, 3C2DNP is thought to activate the receptor, which then triggers a series of biochemical and physiological effects.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3C2DNP are not yet fully understood. However, it is believed that the compound acts as an agonist at the acetylcholine receptor, which is involved in the transmission of nerve signals. This activation of the receptor is thought to trigger a cascade of biochemical and physiological effects, including increased neurotransmission, increased muscle contraction, and increased heart rate. Additionally, 3C2DNP has been shown to possess anti-inflammatory and analgesic properties, and has been studied for its potential to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

3C2DNP has several advantages for use in laboratory experiments. It is a highly soluble compound, which makes it easy to work with and handle. Additionally, it is relatively inexpensive and easy to obtain, making it a cost-effective option for research studies. However, there are some limitations to consider when using 3C2DNP in laboratory experiments. The compound is highly toxic and should be handled with extreme caution. Additionally, its mechanism of action is not yet fully understood, so further research is needed to fully understand its effects.

Future Directions

The potential future directions for 3C2DNP are numerous and varied. Further research is needed to fully understand its mechanism of action and to develop new therapeutic applications. Additionally, 3C2DNP could be used in the development of new drugs and drug delivery systems. Finally, further studies could be conducted to investigate its potential to inhibit the growth of certain cancer cell lines and to explore its anti-inflammatory and analgesic properties.

Synthesis Methods

3C2DNP can be synthesized via a two-step process. The first step involves the reaction of 4-nitrophenyl chloroacetate with 2,2-dimethylpropanamide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the corresponding nitrophenylpropanamide, which is then reacted with chloroacetyl chloride in the presence of a base to form the desired product. This process has been optimized to yield high yields of 3C2DNP in a short amount of time.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements for this compound are H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 , which provide guidance on how to handle and store the compound safely.

properties

IUPAC Name |

3-chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-11(2,7-12)10(15)13-8-3-5-9(6-4-8)14(16)17/h3-6H,7H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTOFSPKYXYMSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(tert-Butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B2459231.png)

![2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2459233.png)

![N-(3,4-dimethylphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2459236.png)

![5-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2459238.png)

![2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2459243.png)

![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2459244.png)

![(E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2459245.png)